N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and pyrazolopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazolopyridine core, followed by the introduction of methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.
Scientific Research Applications
N~4~-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
- 3,4-Dimethoxyphenethylamine
- 3,3’-Dimethoxy-4,4’-dihydroxybiphenyl
Uniqueness
N~4~-(2,3-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of methoxyphenyl and pyrazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-27-22-17(13-24-27)16(12-19(25-22)14-8-10-15(29-2)11-9-14)23(28)26-18-6-5-7-20(30-3)21(18)31-4/h5-13H,1-4H3,(H,26,28) |
InChI Key |
ZJYRAVRYPVYSHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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